4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad) .
Mode of Action
For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit acetylcholinesterase, which would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This could potentially improve cognitive function in conditions like Alzheimer’s disease.
Result of Action
Based on the potential inhibition of acetylcholinesterase, it could lead to an increase in acetylcholine levels, enhancing cholinergic neurotransmission and potentially improving cognitive function .
Preparation Methods
The synthesis of 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives . The reaction conditions typically involve heating with formic acid or triethyl orthoformate. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and xylene, and catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions include various substituted thienopyrimidine derivatives .
Scientific Research Applications
4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research has shown its potential as an antimalarial agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds have similar biological activities but differ in their structural framework.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities but have different substitution patterns.
The uniqueness of 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-2-5-14(6-3-1)22-9-11-23(12-10-22)18-17-15-7-4-8-16(15)24-19(17)21-13-20-18/h1-3,5-6,13H,4,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQCAWHAUJTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.